U2UY9Tbq8Z

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

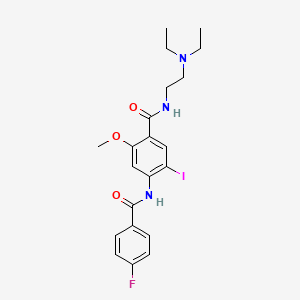

PHI-101 est une nouvelle petite molécule biodisponible par voie orale qui agit comme un inhibiteur de la tyrosine kinase 3 de type FMS (FLT3) de nouvelle génération. Il a montré une activité anti-leucémique puissante dans des échantillons primaires de leucémie aiguë myéloïde hébergeant plusieurs mutations de résistance au FLT3 . Ce composé est particulièrement important dans le traitement de la leucémie aiguë myéloïde, en particulier chez les patients qui ont développé une résistance à d'autres inhibiteurs du FLT3 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du PHI-101 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse détaillée et les conditions de réaction sont exclusives et non divulguées publiquement. il est connu que la synthèse implique des techniques de chimie organique standard telles que la substitution nucléophile, l'oxydation et les réactions de réduction .

Méthodes de production industrielle

La production industrielle de PHI-101 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclurait l'utilisation de réacteurs automatisés, de techniques de purification telles que la chromatographie et de mesures strictes de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

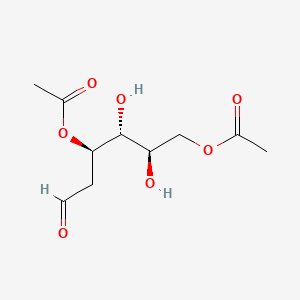

Le PHI-101 subit diverses réactions chimiques, notamment :

Oxydation : Le PHI-101 peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels présents dans le PHI-101.

Réactifs et conditions courants

Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.

Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution : Divers nucléophiles ou électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou cétoniques, tandis que les réactions de substitution peuvent introduire une large gamme de groupes fonctionnels .

Applications de la recherche scientifique

Le PHI-101 a un large éventail d'applications de recherche scientifique, notamment :

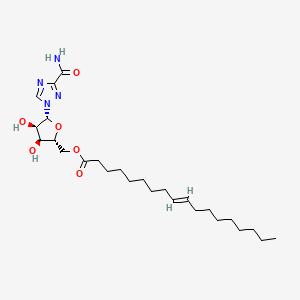

Chimie : Utilisé comme composé outil pour étudier l'inhibition du FLT3 et ses effets sur les voies de signalisation cellulaire.

Biologie : Employé dans la recherche pour comprendre le rôle du FLT3 dans la croissance et la différenciation cellulaire.

Médecine : Enquête sur un agent thérapeutique pour le traitement de la leucémie aiguë myéloïde et d'autres cancers.

Industrie : Applications potentielles dans le développement de nouvelles thérapies contre le cancer et de plates-formes de découverte de médicaments

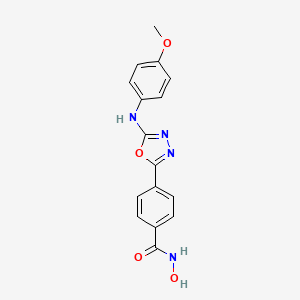

Mécanisme d'action

Le PHI-101 exerce ses effets en inhibant l'activité du FLT3, un membre de la famille des récepteurs tyrosine kinases de classe III. Le FLT3 joue un rôle crucial dans la régulation de la croissance et de la différenciation cellulaire des cellules hématopoïétiques. Le PHI-101 se lie au récepteur FLT3 et inhibe sa phosphorylation, bloquant ainsi les voies de signalisation en aval telles que STAT5 et ERK1/2. Cette inhibition conduit à la suppression de la prolifération cellulaire et à l'induction de l'apoptose dans les cellules de leucémie aiguë myéloïde mutées du FLT3 .

Applications De Recherche Scientifique

PHI-101 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study FLT3 inhibition and its effects on cellular signaling pathways.

Biology: Employed in research to understand the role of FLT3 in cell growth and differentiation.

Medicine: Investigated as a therapeutic agent for the treatment of acute myeloid leukemia and other cancers.

Industry: Potential applications in the development of new cancer therapies and drug discovery platforms

Mécanisme D'action

PHI-101 exerts its effects by inhibiting the activity of FLT3, a member of the class III receptor tyrosine kinase family. FLT3 plays a crucial role in regulating cell growth and differentiation of hematopoietic cells. PHI-101 binds to the FLT3 receptor and inhibits its phosphorylation, thereby blocking downstream signaling pathways such as STAT5 and ERK1/2. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in FLT3-mutated acute myeloid leukemia cells .

Comparaison Avec Des Composés Similaires

Le PHI-101 est comparé à d'autres inhibiteurs du FLT3 tels que :

Giltéritinib : Un autre inhibiteur du FLT3 utilisé dans le traitement de la leucémie aiguë myéloïde.

Quizartinib : Un inhibiteur du FLT3 qui cible des mutations similaires.

Midostaurine : Un inhibiteur du FLT3 plus ancien avec une inhibition plus large des kinases.

Le caractère unique du PHI-101 réside dans sa capacité à surmonter les mutations de résistance qui limitent l'efficacité des autres inhibiteurs du FLT3, ce qui en fait un candidat prometteur pour le traitement de la leucémie aiguë myéloïde réfractaire ou récidivante .

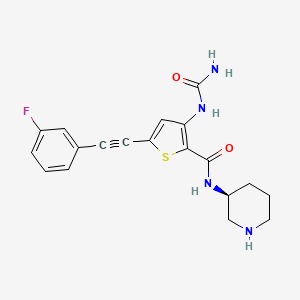

Propriétés

Numéro CAS |

2127107-15-5 |

|---|---|

Formule moléculaire |

C19H19FN4O2S |

Poids moléculaire |

386.4 g/mol |

Nom IUPAC |

3-(carbamoylamino)-5-[2-(3-fluorophenyl)ethynyl]-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C19H19FN4O2S/c20-13-4-1-3-12(9-13)6-7-15-10-16(24-19(21)26)17(27-15)18(25)23-14-5-2-8-22-11-14/h1,3-4,9-10,14,22H,2,5,8,11H2,(H,23,25)(H3,21,24,26)/t14-/m0/s1 |

Clé InChI |

ULVAGWVTXBTFRN-AWEZNQCLSA-N |

SMILES isomérique |

C1C[C@@H](CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |

SMILES canonique |

C1CC(CNC1)NC(=O)C2=C(C=C(S2)C#CC3=CC(=CC=C3)F)NC(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] (1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B10854275.png)

![3-(3,5-dichlorophenyl)-3-[[(2S)-3-phenylmethoxy-2-[5-(pyridin-2-ylamino)pentanoylamino]propanoyl]amino]propanoic acid](/img/structure/B10854312.png)